11,12-Dihydroxyeicosatetraenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

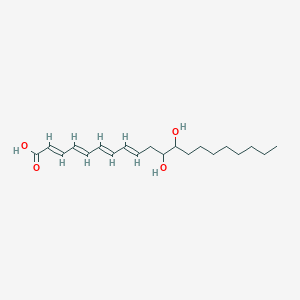

11,12-Dihydroxyeicosatetraenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H32O4 and its molecular weight is 336.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Hydroxyeicosatetraenoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inflammation and Immune Response

Role in Inflammatory Diseases:

11,12-DHET is implicated in the modulation of inflammatory responses. Research indicates that it can influence the migration and activation of immune cells such as neutrophils and macrophages. For instance, 12-HETE derivatives have been shown to stimulate chemotaxis in human neutrophils and enhance their aggregation, contributing to inflammatory processes .

Case Study: Atopic Dermatitis

In a study involving a mouse model of atopic dermatitis induced by DNCB (1-chloro-2,4-dinitrochlorobenzene), significant increases in levels of 12-HETE were observed in plasma and skin tissues. This suggests that both 12(R)-HETE and 12(S)-HETE play critical roles in the pathogenesis of atopic dermatitis . The findings indicate that these compounds could serve as biomarkers for disease severity and progression.

Cardiovascular Applications

Vascular Biology:

The effects of 11,12-DHET on vascular smooth muscle cells have been explored, particularly regarding its role in regulating vascular tone. It has been shown to act as a competitive antagonist at thromboxane receptors, which are involved in vasoconstriction and platelet aggregation . This antagonistic activity may provide a therapeutic avenue for managing conditions like hypertension and thrombosis.

Case Study: Pulmonary Vascular Resistance

Research has demonstrated that the 12-lipoxygenase pathway, which produces 11,12-DHET, is crucial in mediating pulmonary vascular resistance. Elevated levels of this compound have been associated with increased resistance in pulmonary circulation, suggesting its potential as a target for therapies aimed at pulmonary hypertension .

Metabolic Disorders

Diabetic Retinopathy:

Recent studies have highlighted a correlation between elevated serum levels of 11,12-DHET and the risk of diabetic retinopathy (DR) in patients with diabetes mellitus. In both children with type 1 diabetes and adults with type 2 diabetes, higher concentrations of this eicosanoid were linked to an increased incidence of DR . This association underscores the potential use of 11,12-DHET as a biomarker for early detection and monitoring of diabetic complications.

Cancer Research

Tumor Microenvironment:

There is emerging evidence that 11,12-DHET may influence tumor biology by modulating the tumor microenvironment. It has been observed to affect cell proliferation and survival pathways within cancerous tissues. Preclinical studies suggest that manipulating levels of this compound could alter tumor growth dynamics .

Case Study: Prostate Cancer

Investigations into the role of hydroxyeicosatetraenoic acids (including 11,12-DHET) in prostate cancer have shown that these metabolites can impact cell signaling pathways related to tumor growth and metastasis. The modulation of these pathways presents a potential therapeutic target for prostate cancer treatment .

Neurobiology

Neurological Implications:

The presence of 11,12-DHET has been linked to neuroinflammatory processes. Its involvement in modulating neuronal responses during inflammation suggests potential applications in neurodegenerative diseases where inflammation plays a key role .

Summary Table of Applications

特性

CAS番号 |

122087-32-5 |

|---|---|

分子式 |

C20H32O4 |

分子量 |

336.5 g/mol |

IUPAC名 |

(2E,4E,6E,8E)-11,12-dihydroxyicosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6-8,10-11,13-14,17-19,21-22H,2-5,9,12,15-16H2,1H3,(H,23,24)/b7-6+,11-8+,13-10+,17-14+ |

InChIキー |

FIEQPEXIQSRLJW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |

異性体SMILES |

CCCCCCCCC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)O |

正規SMILES |

CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |

同義語 |

11,12-DHETE 11,12-dihydroxy-eicosatetraenoic acid 11,12-dihydroxyeicosatetraenoic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。